2-Pyridineacetic acid, 3-(ethoxycarbonyl)-6-methoxy-alpha-methyl-, ethyl ester

Beschreibung

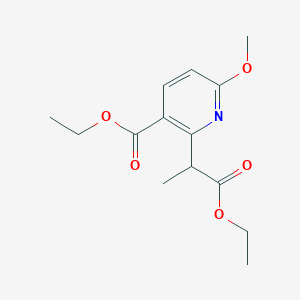

The compound 2-Pyridineacetic acid, 3-(ethoxycarbonyl)-6-methoxy-α-methyl-, ethyl ester (systematic IUPAC name) is a pyridine derivative featuring a substituted acetic acid backbone. Its structure includes:

- A pyridine ring substituted at positions 3 and 6 with ethoxycarbonyl and methoxy groups, respectively.

- An α-methyl group on the acetic acid moiety.

- An ethyl ester functional group.

Eigenschaften

IUPAC Name |

ethyl 2-(1-ethoxy-1-oxopropan-2-yl)-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-5-19-13(16)9(3)12-10(14(17)20-6-2)7-8-11(15-12)18-4/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOKSSFABOOZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)OC)C(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineacetic acid, 3-(ethoxycarbonyl)-6-methoxy-alpha-methyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the esterification of 2-pyridineacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridineacetic acid, 3-(ethoxycarbonyl)-6-methoxy-alpha-methyl-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Pyridineacetic acid, 3-(ethoxycarbonyl)-6-methoxy-alpha-methyl-, ethyl ester has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Pyridineacetic acid, 3-(ethoxycarbonyl)-6-methoxy-alpha-methyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of functional groups like the ethoxycarbonyl and methoxy groups can enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- The target compound ’s methoxy and ethoxycarbonyl groups provide electron-donating and polar characteristics, contrasting with halogenated analogs (e.g., 636588-26-6) that exhibit higher reactivity for electrophilic substitutions .

- Ester groups in all analogs enhance solubility in organic solvents, but the α-methyl group in the target compound may sterically hinder interactions compared to unsubstituted analogs (e.g., 127697-47-6) .

Biologische Aktivität

2-Pyridineacetic acid derivatives, including 3-(ethoxycarbonyl)-6-methoxy-alpha-methyl-, ethyl ester, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound 2-Pyridineacetic acid, 3-(ethoxycarbonyl)-6-methoxy-alpha-methyl-, ethyl ester is characterized by a pyridine ring substituted with various functional groups that enhance its biological activity. The presence of ethoxycarbonyl and methoxy groups contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that pyridine derivatives exhibit promising anticancer properties. For instance, a study evaluated the antiproliferative activity of various pyridine derivatives against HepG-2 and Caco-2 cell lines. The results indicated that certain compounds showed significant inhibition of cell proliferation compared to standard drugs like Doxorubicin. Notably, one derivative exhibited an IC50 value of 7.83 ± 0.50 μM against Caco-2 cells, indicating potent anticancer activity .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 7 | Caco-2 | 7.83 ± 0.50 | Induces apoptosis by activating Bax and suppressing Bcl-2 |

| Doxorubicin | Caco-2 | 12.49 ± 1.10 | Topoisomerase II inhibitor |

| Compound X | HepG-2 | TBD | TBD |

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells. For example, the activation of the Bax gene and suppression of Bcl-2 expression were observed in treated Caco-2 cells, suggesting a mitochondrial pathway involvement in apoptosis . Additionally, these compounds have shown inhibition of key signaling pathways such as EGFR and VEGFR-2, which are critical in cancer progression and metastasis.

Study on Anticancer Efficacy

In a comparative study, a series of pyridine derivatives were synthesized and evaluated for their anticancer efficacy. The most active compound demonstrated a significant increase in apoptosis rates from 1.92% to 42.35% in Caco-2 cells after treatment . This study highlights the potential for developing new therapeutic agents based on pyridine derivatives.

Toxicological Assessment

While evaluating the biological activity, it is essential to consider the toxicity profiles of these compounds. The safety assessments indicated that certain derivatives exhibited acceptable toxicity levels compared to conventional chemotherapeutics . This finding is crucial for the development of new drugs with improved safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.